molecular formula C15H23ClN2O B1423393 N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride CAS No. 6308-67-4

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1423393
CAS RN: 6308-67-4
M. Wt: 282.81 g/mol
InChI Key: ZQZQTMXPDNSHGH-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C15H23ClN2O. It has a molecular weight of 282.81 g/mol. This compound is used as a building block in the synthesis of donepezil, a reversible inhibitor of acetylcholinesterase .


Molecular Structure Analysis

The InChI code for N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is 1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H . The molecular structure of this compound includes a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride is a solid at room temperature . It has a molecular weight of 282.81 g/mol and a molecular formula of C15H23ClN2O.

Scientific Research Applications

Pharmacological Research

This compound, with its piperidine structure, is a valuable asset in pharmacological research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are crucial for designing drugs due to their significant role in mimicking neurotransmitter activity and modulating biological pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for creating complex molecules. Its structure allows for various intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Activity Studies

The biological activity of piperidine derivatives, including N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride, is an area of intense research. These studies aim to understand the compound’s interaction with biological systems, which is essential for the development of new medications .

Chemical Synthesis

This compound is also used in chemical synthesis as a reagent or catalyst. It can participate in multicomponent reactions, which are valuable for constructing complex molecules efficiently .

properties

IUPAC Name

N-benzyl-N-ethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.ClH/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14;/h3-7,14,16H,2,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZQTMXPDNSHGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50713734
Record name N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-4-piperidinecarboxamide hydrochloride

CAS RN

6308-67-4
Record name NSC42254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-N-ethylpiperidine-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50713734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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